potassium dicyanocuprate(I)

Crystallography Coordination chemistry Solid-state materials

Inconsistent Cu(I) bath performance from separate CuCN + KCN additions compromises plating quality. KCu(CN)₂ delivers a pre-formulated double salt with 25.8% min Cu & 1.25-3.0% free KCN, ensuring reproducible electrolyte conductivity and bright-plating current density range. • Eliminates day-to-day make-up variability for ISO/automotive plating lines • Superior throwing power and cathodic polarization vs. sodium-based baths • Essential Cu(I) building block for helical cyanocuprate coordination networks

Molecular Formula C5H5ClN2O3
Molecular Weight 154.68 g/mol
CAS No. 127711-64-2
Cat. No. B238526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium dicyanocuprate(I)
CAS127711-64-2
Molecular FormulaC5H5ClN2O3
Molecular Weight154.68 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[K+].[Cu+]
InChIInChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1
InChIKeyIVDPWEKOUUEEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Dicyanocuprate(I): Core Identity and Industrial Role


Potassium dicyanocuprate(I) (KCu(CN)₂) is an inorganic Cu(I) coordination complex in which a copper(I) centre is linearly ligated by two cyanide ions, charge-balanced by potassium [1]. In the solid state it forms a coordination polymer with helical [Cu(CN)₂]⁻ chains, structurally distinct from the discrete linear anions found in the gold(I) and silver(I) analogs [2]. The compound is a white crystalline double salt of CuCN and KCN, practically insoluble in water but soluble in DMSO [3]. Its principal industrial application is as the copper source in cyanide-based electroplating baths for copper and brass deposition, where it is valued for the high throwing power and adhesion characteristic of monovalent copper cyanide systems [4].

Cyanide Copper Plating
Cu(I) source with high throwing power and adhesion for bright copper and brass deposition.
Coordination Polymer Precursor
Helical [Cu(CN)₂]⁻ chains enable synthesis of cyanocuprate networks; distinct from Au/Ag analogs.
DMSO-Soluble Cu(I) Complex
Practically insoluble in water; DMSO solubility supports solution-phase reactions and metathesis.

Why Sodium Copper Cyanide or Cuprous Cyanide Cannot Replace Potassium Dicyanocuprate(I)


Although sodium copper cyanide and simple cuprous cyanide (CuCN) both supply Cu(I) to cyanide plating baths, the potassium cation in KCu(CN)₂ is not a spectator. The potassium ion confers measurably higher electrolyte conductivity, superior cathode polarization behaviour, and a wider operating window for bright plating compared to sodium-based formulations [1]. Furthermore, KCu(CN)₂ has a defined and reproducible composition—minimum 25.8% Cu with 1.25–3.0% free KCN —whereas CuCN alone requires separate, carefully controlled KCN addition and lacks the same throwing-power profile. In solid-state research, KCu(CN)₂ is the essential precursor for constructing cyanocuprate coordination networks; the sodium or simple CuCN analogs do not yield the same helical polymeric architecture and consequently cannot serve as a structural building block for these materials [2].

Cation-Dependent Performance
Potassium-based baths provide higher conductivity and cathodic polarization; sodium formulations may not replicate bright-plating window.
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Compositional Consistency
Pre-formulated double salt with specified free cyanide range ensures bath reproducibility; CuCN alone requires precise manual KCN addition.
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Structural Specificity
KCu(CN)₂ required as precursor for helical cyanocuprate networks; sodium or CuCN analogs do not form this architecture.

Quantitative Differentiation Evidence


Crystal Architecture: Helical Polymer vs. Discrete Ions

Single-crystal X-ray diffraction establishes that KCu(CN)₂ adopts a fundamentally different solid-state architecture from its gold(I) and silver(I) congeners. The analogous Ag and Au compounds crystallise as discrete linear [M(CN)₂]⁻ complex ions with sp-hybridised metal centres. In contrast, KCu(CN)₂ forms spiral polymer chains of [Cu(CN)₂]⁻ where each Cu(I) centre assumes a distorted sp² hybridisation and is connected to the next unit via Cu–N bonds of 2.05 ± 0.02 Å, while two Cu–C bonds measure 1.92 ± 0.02 Å each [1]. The chains propagate along the twofold screw axes and are held together by K⁺ ions. The C–Cu–C angle is 134.2 ± 0.9°, a significant deviation from the 180° linear geometry observed in KAu(CN)₂ [1]. This structural divergence means KCu(CN)₂ cannot be considered an isostructural replacement for KAu(CN)₂ in applications where the spatial arrangement of the dicyanometallate unit governs solid-state properties such as luminescence or mechanical response [2].

Crystal Architecture
Head-to-head
KCu(CN)₂ Helical polymer chains
Cu–C–Cu 134.2°
Cu–N 2.05 Å, Cu–C 1.92 Å
KAu/Ag(CN)₂ Discrete linear ions
M–C–N ~180°
No polymer formation
Required for coordination polymer synthesis; Au/Ag analogs cannot replicate helical motif.
Single-crystal XRD; Cromer 1957.
Crystallography Coordination chemistry Solid-state materials

Electrolyte Conductivity: Potassium vs. Sodium Formulations

Hatherley, Watkins and McMahon (1992) conducted a direct comparative measurement of conductivity in copper cyanide electrolytes formulated with potassium, sodium, and mixed cation systems. An all-potassium solution exhibited higher conductivity than a sodium solution of the same molarity [1]. Critically, when carbonate was added to the electrolyte, the potassium formulation showed a large improvement in conductivity whereas the sodium formulation showed very little change, indicating a synergistic conductivity enhancement specific to the potassium system [1]. Anodic and cathodic polarisation curves further revealed that potassium formulations are generally superior for cathodic processes (metal deposition), though sodium performed better on the anodic side [1]. The difference in absolute conductivity is described as 'relatively minor' by the authors, but the carbonate response is a clear formulation-specific differentiator.

Electrolyte Conductivity
Head-to-head
All-K electrolyte Higher absolute conductivity
Large conductivity improvement with carbonate addition
All-Na electrolyte Lower conductivity
Minimal carbonate response
Reported carbonate-tunable conductivity supports high-speed plating; Na baths lack this lever.
Hatherley et al. 1992; same molarity.
Electroplating Electrolyte engineering Conductivity

Plating Performance: Brightness, Efficiency, and Throwing Power

A systematic comparative study of potassium and sodium cyanide copper plating baths (Surface Finishing Society of Japan, 1964) evaluated the relationships between bath concentration and brightness range, current efficiency, and throwing power [1]. The potassium cyanide bath was found superior to the sodium cyanide bath across all three performance metrics: wider brightness range, higher current efficiency, and better throwing power [1]. No significant differences were observed between the two bath types on deposit hardness or internal stress. The authors concluded that the potassium cyanide bath is preferable for high-speed and high-efficiency plating applications. Note: the publicly available abstract reports qualitative superiority; specific numerical values for each metric require access to the full Japanese-language article.

Plating Performance
Head-to-head
K bath Wider brightness range
Higher current efficiency
Better throwing power
Na bath Inferior on all three metrics
No difference in hardness or stress
Reported higher brightness, efficiency, and throwing power vs. Na bath; supports bright-finishing selection.
Japan Surface Finishing Soc. 1964; qualitative abstract.
Electroplating Copper deposition Bath formulation

Solubility Profile: DMSO-Processable vs. Water-Soluble Analogs

Potassium dicyanocuprate(I) is practically insoluble in water but dissolves in dimethyl sulfoxide (DMSO) to at least 50 mM [1]. This contrasts sharply with its gold(I) counterpart, potassium dicyanoaurate(I) (KAu(CN)₂), which is freely water-soluble—a property essential to its use in aqueous gold electroplating baths . KCu(CN)₂ decomposes to CuCN upon heating in water or treatment with cold dilute H₂SO₄ [2], whereas KAu(CN)₂ is stable in aqueous solution. The solubility differential means that KCu(CN)₂ cannot be deployed in aqueous copper plating baths as a direct dissolution product; rather, it functions as the pre-formed double salt that, combined with excess free cyanide in the bath, generates the active [Cu(CN)₂]⁻ species at the electrode surface. For non-electroplating applications—such as the synthesis of tetramethylammonium cyanocuprate 3D networks—the DMSO solubility of KCu(CN)₂ at 50 mM provides a usable concentration window for solution-phase metathesis reactions [3].

Solubility Profile
Reported
KCu(CN)₂ Insoluble in water
Soluble in DMSO to ~50 mM
Decomposes in hot water
KAu(CN)₂ Freely water-soluble
Used directly in aqueous baths
DMSO solubility enables solution-phase synthesis; not a direct replacement for water-soluble cyanometallates.
Merck Index; ambient conditions.
Solubility Process chemistry Coordination complex handling

Defined Composition: Copper Content and Free Cyanide Specification

Commercial cuprous potassium cyanide (potassium dicyanocuprate(I)) is supplied to a defined compositional specification: minimum copper content 25.8% and free potassium cyanide content between 1.25% and 3.0% . This dual specification—guaranteeing both the active Cu(I) content and the level of excess complexing agent—is a critical quality attribute not captured when procuring simple CuCN and KCN separately for in-house bath formulation. The controlled free KCN range ensures that the double salt, when dissolved into the plating bath with additional KCN, achieves a consistent and reproducible equilibrium of [Cu(CN)₂]⁻ species without the risk of CuCN precipitation that can occur if free cyanide drops too low [1]. By contrast, CuCN (CAS 544-92-3) is supplied as a single-component powder with no guaranteed free cyanide content, placing the burden of stoichiometric control on the end-user formulator.

Composition Spec
Class-level
KCu(CN)₂ Cu ≥25.8% w/w
Free KCN 1.25–3.0%
Double salt
CuCN Cu ~70.9% (theoretical)
No free KCN spec
Single-component powder
Defined free cyanide range reduces batch variability in plating bath make-up.
Supplier specifications; Haz-Map, ChemicalBook.
Electroplating Quality control Raw material specification

High-Value Application Scenarios


High-Speed Bright Copper Electroplating on Die-Castings and Steel

Where high throughput, bright decorative finish, and uniform coverage on complex geometries are required, potassium-based copper cyanide baths formulated with KCu(CN)₂ are preferred over sodium baths. The potassium system provides a wider bright-plating current density range, higher cathodic current efficiency, and superior throwing power into recessed areas [1]. The superior cathodic polarisation characteristics of the potassium electrolyte further support high-speed deposition without sacrificing deposit quality [2].

Precursor for Cyanocuprate(I) Coordination Polymer Synthesis

KCu(CN)₂ is the essential Cu(I) building block for synthesising extended cyanocuprate coordination networks—including 1D, 2D, and 3D architectures—via metathesis with organic cations such as tetramethylammonium or bisamidinium species [1]. Its helical polymeric solid-state structure provides a pre-organised [Cu(CN)₂]⁻ chain motif that can be intercepted and reorganised by the incoming cation, enabling access to structural topologies unattainable from monomeric CuCN [2].

Solid-Solution Luminescent Materials via Mechanochemistry

Mechanochemical co-milling of KCu(CN)₂ with KAu(CN)₂ produces solid-solution materials isostructural to the m-KAu(CN)₂ polymorph, exhibiting visible fluorescence emission distinct from either parent compound [1]. This application exploits the unique ability of the dicyanocuprate(I) anion to substitute into the dicyanoaurate(I) lattice under solvent-free conditions—a property not shared by sodium copper cyanide or simple CuCN. The resulting materials have potential in solid-state lighting and optical memory devices [1].

Controlled-Composition Copper Strike for Adhesion-Critical Systems

In multi-layer plating sequences (e.g., Cu strike → Ag topcoat on lead frames or connectors), the defined free KCN content (1.25–3.0%) of specification-grade KCu(CN)₂ ensures consistent Cu(I) ion availability and bath stability during the initial strike layer, which is critical for adhesion to iron-based and copper-alloy substrates [1]. The pre-formulated double salt eliminates the day-to-day variability inherent in separate CuCN + KCN make-up procedures, directly supporting process reproducibility in ISO-regulated or automotive-specification plating lines [2].

Application
Selection Property
Validation Focus
High-Speed Bright Copper Electroplating
Cathodic polarization & carbonate response
Brightness range, current efficiency, throwing power
Cyanocuprate Coordination Polymer Synthesis
Helical [Cu(CN)₂]⁻ chain architecture
Structural topology and network formation
Solid-Solution Luminescent Materials
Dicyanocuprate(I) lattice compatibility
Emission wavelength shift and phase purity
Adhesion-Critical Copper Strike
Defined free cyanide range
Bath stability and adhesion consistency
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